1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-1-one
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Overview
Description
1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-1-one is an organic compound that features a fluorophenyl group, a hydroxyethylthio group, and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-1-one typically involves the reaction of 4-fluorobenzaldehyde with 2-mercaptoethanol in the presence of a base to form the corresponding thioether. This intermediate is then subjected to a condensation reaction with acetone under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)propan-1-one
- 1-(4-Bromophenyl)-3-((2-hydroxyethyl)thio)propan-1-one
- 1-(4-Methylphenyl)-3-((2-hydroxyethyl)thio)propan-1-one
Uniqueness
1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-1-one is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents .
Properties
Molecular Formula |
C11H13FO2S |
---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(2-hydroxyethylsulfanyl)propan-1-one |
InChI |
InChI=1S/C11H13FO2S/c12-10-3-1-9(2-4-10)11(14)5-7-15-8-6-13/h1-4,13H,5-8H2 |
InChI Key |
PIPIRERMBOMOFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCSCCO)F |
Origin of Product |
United States |
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